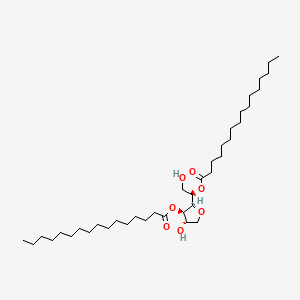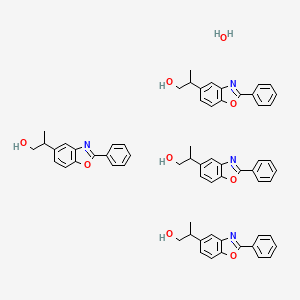
2,3-Dimethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N It is a derivative of aziridine, characterized by a three-membered ring containing one nitrogen atom and two methyl groups attached to the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the epoxidation of 2-butene using peracetic acid, followed by conversion to an amino alcohol with ammonia. The amino alcohol is then reacted with chlorosulfonic acid to form an inner salt, which is subsequently treated with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylaziridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reacting nucleophile . The nitrogen atom in the aziridine ring is highly reactive, making it a key site for chemical interactions. These reactions can be catalyzed by acids or bases, leading to the formation of aziridinium ions or other intermediates that facilitate further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, which lacks the methyl groups on the second and third carbon atoms.
1,2-Dimethylaziridine: A structural isomer with methyl groups attached to the first and second carbon atoms.
2,2-Dimethylaziridine: Another isomer with both methyl groups on the second carbon atom.
Uniqueness: 2,3-Dimethylaziridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups on the second and third carbon atoms provides steric hindrance and electronic effects that differentiate it from other aziridine derivatives .
Eigenschaften
CAS-Nummer |
2549-68-0 |
|---|---|
Molekularformel |
C4H9N |
Molekulargewicht |
71.12 g/mol |
IUPAC-Name |
2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3 |
InChI-Schlüssel |
DNPSMEGHIHDFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




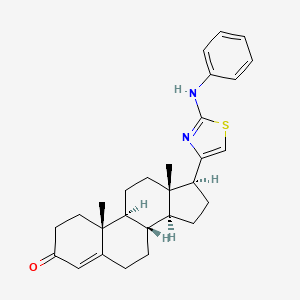
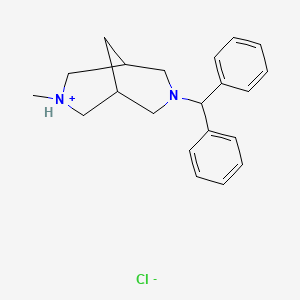

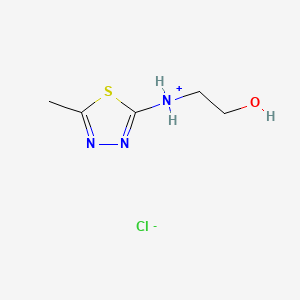
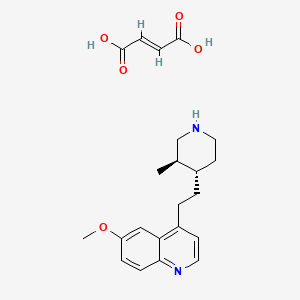
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)

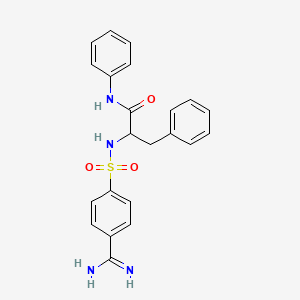
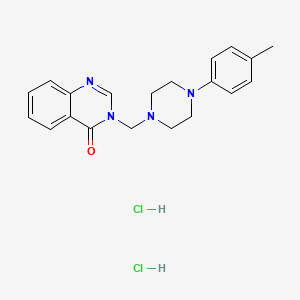
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
